molecular formula C9H10BrN5 B2956548 6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2309555-30-2

6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2956548
CAS No.: 2309555-30-2
M. Wt: 268.118
InChI Key: LYCQJPQMAPDBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 4-bromo-1H-pyrazole with N,N-dimethylpyrimidin-4-amine under specific conditions. One common method involves the use of a suitable solvent such as ethanol, and the reaction is often carried out under reflux conditions . The reaction may also require the presence of a catalyst or a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
  • 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(4-bromopyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5/c1-14(2)8-3-9(12-6-11-8)15-5-7(10)4-13-15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCQJPQMAPDBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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